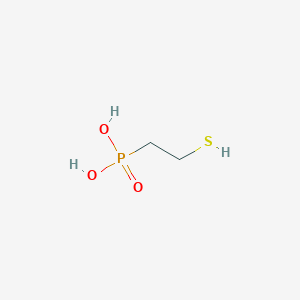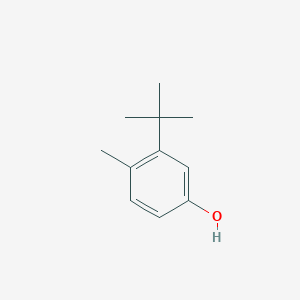
3-Tert-butyl-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butyl-4-methylphenol, also known as butylated hydroxytoluene, is a synthetic phenolic antioxidant. It is widely used in various industries due to its ability to prevent oxidation and extend the shelf life of products. This compound is particularly valued for its stability and effectiveness in protecting materials from degradation caused by free radicals.
Preparation Methods
3-Tert-butyl-4-methylphenol can be synthesized through the alkylation of p-cresol with tert-butyl alcohol. This reaction is typically catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under controlled conditions. The reaction yields this compound as the primary product, along with some side products like 2-tert-butyl-4-methylphenol .
Chemical Reactions Analysis
3-Tert-butyl-4-methylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,6-di-tert-butyl-4-hydroperoxyl-4-methyl-2,5-cyclohexadienone (BHTOOH).
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: It can participate in substitution reactions, where the tert-butyl or methyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
3-Tert-butyl-4-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in various chemical reactions to prevent unwanted oxidation.
Mechanism of Action
The primary mechanism by which 3-tert-butyl-4-methylphenol exerts its effects is through its antioxidant activity. It acts as a free radical scavenger, terminating the chain reactions initiated by free radicals and converting them into more stable, non-reactive species. This process helps to prevent the oxidative degradation of materials and biological molecules .
Comparison with Similar Compounds
3-Tert-butyl-4-methylphenol is often compared with other phenolic antioxidants, such as:
Butylated hydroxyanisole (BHA): Similar in function but differs in its chemical structure and specific applications.
2,6-Di-tert-butyl-4-methylphenol (BHT): Another widely used antioxidant with similar properties but different molecular targets and pathways.
2,6-Di-tert-butyl-p-cresol: Shares similar antioxidant properties but is used in different industrial applications. The uniqueness of this compound lies in its specific balance of stability, effectiveness, and versatility across various applications.
Properties
CAS No. |
133-72-2 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
3-tert-butyl-4-methylphenol |
InChI |
InChI=1S/C11H16O/c1-8-5-6-9(12)7-10(8)11(2,3)4/h5-7,12H,1-4H3 |
InChI Key |
OBYOFMNDYOOIPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-3-methyl-2-[pentanoyl-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B14128044.png)
![2,2',6,6'-Tetraphenyl-[4,4'-bithiopyran]-1,1'-diium tetrafluoroborate](/img/structure/B14128053.png)
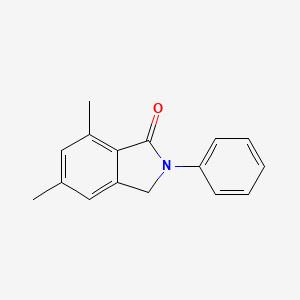

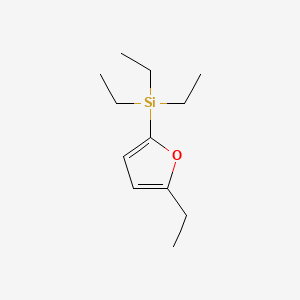
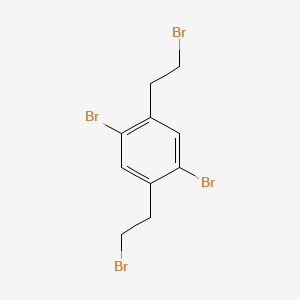
![Benzyl 2-[(2-nitrophenyl)formamido]acetate](/img/structure/B14128090.png)

![3,6-dimethyl-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14128106.png)

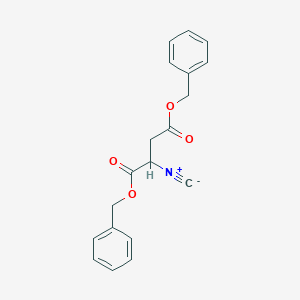
![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)propanoic acid](/img/structure/B14128118.png)

